2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine

Description

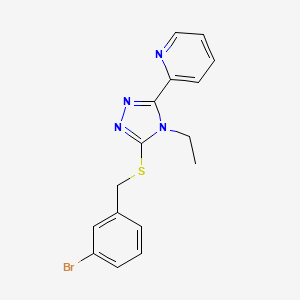

Chemical Structure:

This compound features a 1,2,4-triazole core substituted at the 3-position with a pyridine ring and at the 5-position with a (3-bromobenzyl)thio group. The 4-position of the triazole is occupied by an ethyl group (C₂H₅) . Its molecular formula is C₁₆H₁₅BrN₄S (average mass: 375.29 g/mol), with a CAS registry number 587013-20-5 .

Synthesis and Characterization:

The compound is synthesized via multi-step reactions involving thiol-alkylation between a triazole-thione precursor and 3-bromobenzyl bromide. Structural confirmation is achieved through ¹H/¹³C NMR, HRMS, and single-crystal X-ray diffraction (where applicable) .

Properties

IUPAC Name |

2-[5-[(3-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4S/c1-2-21-15(14-8-3-4-9-18-14)19-20-16(21)22-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMNPRUZEWRESI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587013-20-5 | |

| Record name | 3-BROMOBENZYL 4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent substitution reactions to introduce the bromobenzylthio and pyridine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the various reaction steps.

Chemical Reactions Analysis

Types of Reactions

2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine can undergo several types of chemical reactions, including:

Oxidation: The bromobenzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The bromine atom in the bromobenzylthio group can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its diverse biological activities:

- Antimicrobial Activity : Research has shown that triazole derivatives can inhibit the growth of various bacteria and fungi. The presence of the bromobenzyl group enhances its antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Studies indicate that 2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine can inhibit specific enzymes involved in cancer cell proliferation. The triazole ring is known to interact with biological targets such as kinases and receptors, potentially leading to therapeutic effects against tumors.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by modulating pathways related to inflammatory responses. This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Agricultural Applications

The unique properties of this compound make it suitable for agricultural use:

- Fungicides : Its antifungal activity positions it as a potential fungicide in crop protection. Triazole compounds are widely used in agriculture to control fungal diseases in plants.

Material Science

The compound's structural characteristics allow it to be explored for various applications in material science:

- Polymer Chemistry : The incorporation of triazole derivatives into polymers can enhance their mechanical properties and thermal stability. This application is particularly relevant for developing advanced materials with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. Results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to existing antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound inhibited cell proliferation through apoptosis induction. Mechanistic studies indicated that it interferes with key signaling pathways involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(5-(Benzylthio)-1H-1,2,4-triazol-3-yl)pyridine | Contains a benzylthio group | Exhibits strong antifungal activity |

| 5-(Bromo-phenyl)-1H-1,2,4-triazole | Brominated phenyl group | Known for anticancer properties |

| 4-Ethylthio-1H-1,2,4-triazole | Ethylthio group | Used as a building block in drug synthesis |

This table highlights the diversity within the triazole family while emphasizing the unique bromobenzyl and ethyl groups present in the target compound. Each derivative exhibits distinct biological activities and chemical properties that contribute to their respective applications in research and industry.

Mechanism of Action

The mechanism of action of 2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and bromobenzylthio group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

- Crystallography : Intermolecular π–π stacking interactions stabilize the crystal lattice in analogs, as seen in structurally related compounds .

- Electrochemical Analysis : Density Functional Theory (DFT) studies on analogs reveal frontier orbital energies (HOMO-LUMO gaps) and Mulliken charge distributions, suggesting moderate electron-withdrawing effects from the bromine substituent .

Comparison with Structural Analogs

Substitution at the Benzylthio Group

Variations in the benzylthio substituent significantly influence physicochemical and biological properties:

Key Observations :

Substituents at the 4-Position of the Triazole

The 4-ethyl group in the target compound contrasts with other alkyl/aryl substituents:

Key Observations :

- Alkyl vs. Aryl Groups : Ethyl substituents (target compound) offer a balance between steric bulk and metabolic stability compared to phenyl or cyclopropyl groups .

- Bioactivity : Pyridinylmethyl substituents (e.g., in κ-opioid agonists) demonstrate the importance of aromatic π-stacking in receptor binding .

Biological Activity

The compound 2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- A pyridine ring .

- A triazole moiety .

- A bromobenzyl group and a thioether linkage .

These structural elements contribute to its chemical reactivity and biological efficacy. The presence of the bromine atom enhances its interaction with biological targets, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

- Mechanism of Action : The triazole ring is known to inhibit specific enzymes crucial for microbial survival. For instance, it may interfere with the synthesis of ergosterol in fungi, a vital component of their cell membranes .

- Research Findings : Studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity against various pathogens. For example:

Anticancer Activity

- Targeting Cancer Cells : The compound has been investigated for its ability to induce apoptosis in cancer cells. The triazole moiety is believed to interact with cellular pathways involved in tumor growth and proliferation.

- Case Studies : In vitro studies have indicated that certain triazole derivatives can inhibit cancer cell lines such as A-431 (epidermoid carcinoma) and HepG-2 (liver carcinoma). The structure-activity relationship (SAR) suggests that modifications on the triazole ring can enhance cytotoxic effects .

Anti-inflammatory Properties

- Inflammation Pathways : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

- Experimental Evidence : Research indicates that related triazole compounds exhibit anti-inflammatory effects in animal models by reducing edema and inflammatory markers .

Data Table: Biological Activity Comparison

Interaction Studies

The biological activity of this compound is further elucidated through interaction studies:

Q & A

Q. Advanced Research Focus

- Salt Formation : Converting the free thiol to 2-aminoethanol salts (e.g., IIj in ) increases solubility and bioavailability while retaining actoprotective efficacy .

- Substituent Tuning : Introducing electron-deficient groups (e.g., nitro or trifluoromethyl) at the benzyl position may enhance target selectivity via steric or electronic effects .

- Prodrug Design : Masking the thiol group with labile protecting groups (e.g., acetates) could improve metabolic stability .

What methodologies are recommended for evaluating the compound’s actoprotective or antimicrobial activity?

Q. Basic Research Focus

- In Vivo Actoprotective Assays : Use forced swimming tests in rodent models, measuring endurance time and lactate dehydrogenase (LDH) levels to quantify stress resistance .

- Antimicrobial Screening : Broth microdilution assays against Staphylococcus aureus or Candida albicans (MIC values typically 2–16 µg/mL for active derivatives) .

- Enzyme Inhibition Studies : Fluorescence-based assays (e.g., cytochrome P450 or kinase inhibition) to identify mechanistic pathways .

How can researchers ensure analytical purity and stability during characterization?

Q. Basic Research Focus

- HPLC-DAD : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) to resolve impurities; retention time shifts indicate degradation .

- Thermodynamic Stability : Hydrophilic interaction chromatography (HILIC) at varying temperatures (25–40°C) assesses retention behavior and phase-transfer entropy .

- Spectroscopic Validation : H/C NMR (δ 7.2–8.5 ppm for aromatic protons) and HRMS (e.g., m/z 423.0 [M+H]) confirm structural integrity .

What advanced techniques are suitable for studying degradation pathways?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose the compound to oxidative (HO), acidic (HCl), or photolytic conditions, followed by LC-MS to identify breakdown products (e.g., sulfoxide or des-bromo derivatives) .

- DFT Calculations : Model bond dissociation energies (BDEs) for the C–S or C–Br bonds to predict susceptibility to hydrolysis or radical-mediated cleavage .

How can molecular modeling elucidate the compound’s mechanism of action?

Q. Advanced Research Focus

- Docking Simulations : Use software like AutoDock Vina to predict binding poses in kappa opioid receptors or fungal CYP51 (target for antifungals) .

- MD Simulations : Analyze stability of ligand–target complexes over 100-ns trajectories to assess binding free energies (ΔG) and residence times .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.